N-[2-[(2S,4R)-2-[[(1S)-1-(2-chloro-4-methoxyphenyl)ethyl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-2-oxoethyl]-6-fluoroquinoline-2-carboxamide
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Overview
Description
CAM833 is a small-molecule inhibitor that targets the interaction between BRCA2 and RAD51 proteins. This compound is particularly significant in the field of cancer research due to its ability to modulate RAD51 assembly and potentiate DNA damage-induced cell death .
Preparation Methods
The synthesis of CAM833 involves structure-guided molecular design. The compound is designed to bind at the site normally occupied by the BRC repeats of the BRCA2 protein. The synthetic route includes the formation of a monomeric thermostable chimera between human RAD51 and archaeal RadA . The preparation involves several steps, including the formation of hydrogen bonds between the inhibitor and the protein, as well as the use of specific reagents and conditions to achieve the desired molecular structure .
Chemical Reactions Analysis
CAM833 undergoes various chemical reactions, primarily focusing on its interaction with RAD51. The compound inhibits RAD51 molecular clustering at DNA damage sites and suppresses extended RAD51 filament assembly . Common reagents used in these reactions include DMSO and other solvents that facilitate the compound’s solubility and stability . The major products formed from these reactions are the inhibited RAD51 foci and filaments, which prevent DNA repair and potentiate cytotoxicity by ionizing radiation .
Scientific Research Applications
CAM833 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, CAM833 is used to inhibit the protein-protein interaction between BRCA2 and RAD51, thereby preventing RAD51-mediated homologous recombination and potentiating cancer cells to damage by radiation or PARP1 inhibition . This compound is also used in studies related to DNA repair mechanisms and the development of new cancer therapies .
Mechanism of Action
The mechanism of action of CAM833 involves the inhibition of the BRCA2-RAD51 interaction. CAM833 binds to RAD51 at the same site as the BRCA2 FxxA motif, blocking the formation of RAD51 foci and filaments . This inhibition prevents DNA repair and potentiates DNA damage-induced cell death. The molecular targets of CAM833 include the RAD51 protein and the pathways involved in homologous DNA recombination .
Comparison with Similar Compounds
CAM833 is unique in its ability to inhibit the BRCA2-RAD51 interaction with high specificity and potency. Similar compounds include other RAD51 inhibitors, such as B02 and RI-1, which also target the RAD51 protein but may have different binding sites and mechanisms of action . CAM833’s uniqueness lies in its structure-guided design and its ability to potentiate cytotoxicity by ionizing radiation and synergize with PARP1 inhibitors .
Properties
Molecular Formula |
C26H26ClFN4O5 |
---|---|
Molecular Weight |
529.0 g/mol |
IUPAC Name |
N-[2-[(2S,4R)-2-[[(1S)-1-(2-chloro-4-methoxyphenyl)ethyl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-2-oxoethyl]-6-fluoroquinoline-2-carboxamide |
InChI |
InChI=1S/C26H26ClFN4O5/c1-14(19-6-5-18(37-2)11-20(19)27)30-26(36)23-10-17(33)13-32(23)24(34)12-29-25(35)22-7-3-15-9-16(28)4-8-21(15)31-22/h3-9,11,14,17,23,33H,10,12-13H2,1-2H3,(H,29,35)(H,30,36)/t14-,17+,23-/m0/s1 |
InChI Key |
PMUWBFKMLGLUTF-KNUWZQJKSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)OC)Cl)NC(=O)[C@@H]2C[C@H](CN2C(=O)CNC(=O)C3=NC4=C(C=C3)C=C(C=C4)F)O |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)Cl)NC(=O)C2CC(CN2C(=O)CNC(=O)C3=NC4=C(C=C3)C=C(C=C4)F)O |
Origin of Product |
United States |
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